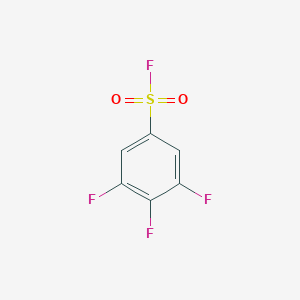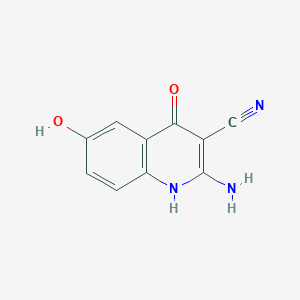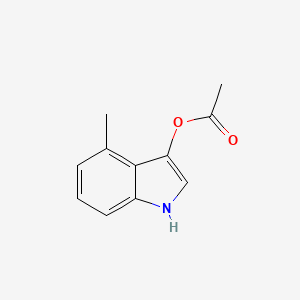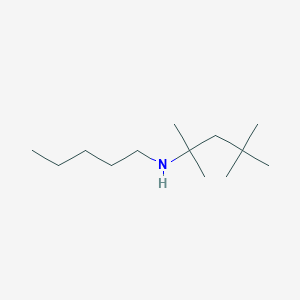![molecular formula C15H21ClO B13217723 ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene: is an organic compound with a complex structure that includes a benzene ring, a cyclobutyl group, and a chloromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as distillation or crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclobutyl and chloromethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological molecules .
Medicine: The compound’s unique structure may provide insights into the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism by which ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclobutyl group may influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
- ({3-[1-(Hydroxymethyl)cyclobutyl]propoxy}methyl)benzene
- ({3-[1-(Methyl)cyclobutyl]propoxy}methyl)benzene
- ({3-[1-(Bromomethyl)cyclobutyl]propoxy}methyl)benzene
Comparison: Compared to its analogs, ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in applications where such interactions are desired .
Propriétés
Formule moléculaire |
C15H21ClO |
|---|---|
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
3-[1-(chloromethyl)cyclobutyl]propoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-13-15(8-4-9-15)10-5-11-17-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
Clé InChI |
MHKVRHLJKQKQNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCCOCC2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)


![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)

![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)



![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
